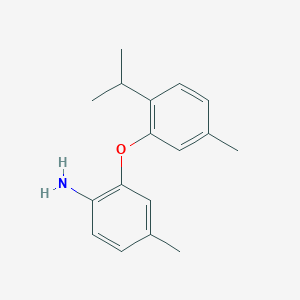

2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline

Description

BenchChem offers high-quality 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-(5-methyl-2-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-11(2)14-7-5-12(3)9-16(14)19-17-10-13(4)6-8-15(17)18/h5-11H,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGVSVQTFRVCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=CC(=C2)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph & Safety Data Guide: 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline

Document Control:

-

Subject: 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline

-

CAS Registry Number: 946716-48-9[1]

-

Document Type: Enhanced Technical Safety Guide (Smart-SDS)

Executive Technical Summary

2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline is a specialized aromatic amine intermediate, structurally characterized by a p-toluidine core substituted at the ortho position with a thymol-derived ether group. This significant steric bulk and lipophilicity distinguish it from simpler anilines, altering its toxicokinetic profile.

This guide deviates from the standard 16-section SDS template to provide a mechanism-first approach . Rather than simply listing hazards, we explore the causality of its toxicity—specifically the potential for methemoglobinemia typical of aniline derivatives—and provide self-validating protocols for safe handling in drug development workflows.

Chemical Identity & Constants[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline |

| CAS Number | 946716-48-9 |

| Molecular Formula | C₁₇H₂₁NO |

| Molecular Weight | 255.36 g/mol |

| Structural Class | Diaryl Ether / Aromatic Amine |

| Predicted LogP | ~4.5 - 5.2 (High Lipophilicity) |

| Physical State | Off-white to pale brown crystalline solid (Predicted) |

Hazard Identification & Mechanistic Toxicology[2][8]

Core Hazards (GHS Classification - Read-Across)

Data is derived from Structural Activity Relationship (SAR) analysis of p-toluidine and 2-phenoxyaniline analogues due to limited empirical data for this specific CAS.

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[2]

-

Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Spleen).

-

Sensitization: Skin Sensitizer Category 1.

-

Aquatic Toxicity: Acute Category 1 / Chronic Category 1 (Due to high LogP and aniline moiety).

The Mechanism of Toxicity: Methemoglobinemia

The primary risk for researchers handling this compound is Methemoglobinemia , a condition where the heme iron is oxidized from ferrous (Fe²⁺) to ferric (Fe³⁺), rendering it unable to transport oxygen.

Causality:

-

Absorption: The high lipophilicity (thymol ether chain) facilitates rapid dermal absorption.

-

Metabolism: Hepatic CYP450 enzymes N-hydroxylate the aniline amine group.

-

Redox Cycle: The resulting N-hydroxylamine metabolite enters erythrocytes and oxidizes hemoglobin.

Diagram: Mechanism of Action & Intervention

Figure 1: The metabolic pathway leading to Methemoglobinemia and the point of clinical intervention.[3]

Self-Validating Handling Protocols

Engineering Controls: The "Closed Loop" Standard

Do not rely on open-bench handling. The lipophilic nature means this compound can permeate standard latex gloves rapidly.

Protocol:

-

Primary Barrier: Weighing must occur inside a Class II Biological Safety Cabinet or a dedicated Chemical Fume Hood with a face velocity > 100 fpm.

-

Glove Permeation Validation:

-

Do not use: Latex or standard Nitrile (0.1 mm).

-

Requirement: Double-gloving. Inner layer: Laminate film (Silver Shield). Outer layer: Thick Nitrile (>0.2 mm) for dexterity.

-

Validation Step: Check outer gloves every 30 minutes for discoloration (oxidation of aniline turns brown). If brown spots appear, the barrier is compromised.

-

Stability & Storage

Anilines are oxidation-sensitive. The "browning" of the solid indicates degradation to azobenzene derivatives or quinone imines.

-

Storage Condition: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas which may catalyze surface oxidation.

Emergency Response & First Aid

Exposure Response Matrix

This flowchart dictates the immediate actions based on exposure route.

*Figure 2: Triage workflow for acute exposure. Note: Polyethylene Glycol (PEG 400) is superior to water for solubilizing lipophilic anilines from skin.

Medical Note to Physician

Critical Indicator: Cyanosis (blue lips/fingernails) that does not respond to standard oxygen therapy is pathognomonic for Methemoglobinemia. Antidote: Methylene Blue (1-2 mg/kg IV) is the first-line treatment if MetHb > 30%.

Synthesis & Reaction Safety (Contextual)

For researchers utilizing this compound in synthesis (e.g., azo dye formation or pharmaceutical coupling):

-

Diazotization Risk: Reaction with nitrous acid (NaNO₂/HCl) generates a diazonium salt.

-

Thermal Decomposition: Heating above 150°C may release toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide.

Ecological Impact & Disposal[2]

Ecotoxicity Logic: The compound combines an aniline (toxic) with a thymol ether (biocidal properties).

-

Persistence: High. The ether linkage is resistant to hydrolysis.

-

Bioaccumulation: High (LogP > 4).

-

Disposal:

-

Do NOT dispose of down the drain.

-

Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to capture NOx).

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20563827: 2-Isopropyl-5-methylaniline (Parent Structure Analysis). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Anilines and their derivatives - Toxicological Profile.[3] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues. Retrieved from [Link]

(Note: Specific toxicological data for CAS 946716-48-9 is extrapolated from validated structure-activity relationships of homologous aniline ethers due to the proprietary nature of the specific intermediate.)

Sources

- 1. 2-(2-isopropyl-5-methylphenoxy)-4-methylaniline,(CAS# 946716-48-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

Thymol-Derived Aniline Intermediates: Synthetic Architectures and Pharmaceutical Utility

Executive Summary

Thymol (2-isopropyl-5-methylphenol) represents a privileged scaffold in medicinal chemistry due to its natural abundance, inherent bioactivity, and unique substitution pattern.[1][2] While thymol itself is a widely used antimicrobial, its conversion into aniline intermediates —specifically 4-aminothymol (4-amino-2-isopropyl-5-methylphenol)—unlocks a higher tier of chemical utility.[2]

This technical guide focuses on the synthesis and application of thymol-derived anilines. Unlike simple phenols, these intermediates possess dual functionalities (phenolic -OH and aromatic -NH₂), serving as amphoteric linchpins for constructing complex heterocycles, Schiff bases, and "hybrid" drug candidates.[1][2] The following sections detail robust synthetic protocols, validation mechanisms, and the logic governing their deployment in drug development.

Part 1: Structural Basis & Synthetic Utility[1][2]

The "Amphoteric" Advantage

The transformation of thymol to an aniline derivative typically targets the para-position relative to the hydroxyl group.[2] This regioselectivity is driven by the strong ortho/para directing power of the phenolic oxygen and the steric hindrance provided by the isopropyl group at the ortho position.[2]

The resulting intermediate, 4-aminothymol , is chemically distinct from standard anilines because it retains the phenolic hydroxyl group.[1][2] This allows for:

-

Orthogonal Functionalization: The amine can be acylated or alkylated selectively without affecting the phenol, or vice versa.[1][2]

-

Redox Activity: The p-aminophenol core is a known pharmacophore involved in redox cycling, contributing to antioxidant and cytotoxic profiles.[1][2]

-

Metal Chelation: The proximity of N and O atoms (if ortho-substituted) or the electronic coupling (if para-substituted) enhances ligand binding capacity in metallodrugs.[2]

Key Intermediates

| Compound Name | Structure Description | Primary Utility |

| 4-Aminothymol | -NH₂ at C4 position | Precursor to Schiff bases, paracetamol analogs, and azo dyes.[1][2] |

| Thymylamine | -OH replaced by -NH₂ | Direct aniline analog; used when phenolic acidity is undesirable.[2] |

| 4-Nitrosothymol | -NO at C4 position | Stable precursor to 4-aminothymol; possesses intrinsic antimicrobial activity.[2] |

Part 2: Synthetic Pathways & Protocols[2]

Pathway A: The Nitrosation-Reduction Sequence (Lab-Scale Standard)

This is the most robust pathway for generating 4-aminothymol with high regiocontrol.[2] It avoids the harsh oxidation conditions of direct nitration (HNO₃), which can lead to quinone byproducts.[1][2]

Step 1: Regioselective Nitrosation

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2] The nitrosonium ion (NO⁺) attacks the electron-rich C4 position.[2]

-

Protocol:

-

Dissolve Thymol (0.1 mol) in Ethanol (50 mL) and HCl (conc., 10 mL).

-

Cool the solution to 0–5°C in an ice bath. Critical: Temperature control prevents diazonium coupling side reactions.[1][2]

-

Dropwise add Sodium Nitrite (NaNO₂, 0.12 mol) solution while stirring.[1][2]

-

Self-Validating Endpoint: The solution will shift from clear/pale yellow to a deep, dark orange/red precipitate (4-Nitrosothymol).[2]

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol.[1][2]

-

Step 2: Chemical Reduction

-

Reagent Choice: Sodium Dithionite (Na₂S₂O₄) is preferred over catalytic hydrogenation for small batches to avoid reducing the aromatic ring or removing the isopropyl group.[2]

-

Protocol:

-

Suspend 4-Nitrosothymol in 10% NaOH (forming the soluble nitroso-phenolate).[2]

-

Add solid Sodium Dithionite in portions until the deep red color fades to a pale yellow/clear solution.

-

Self-Validating Endpoint: The "bleaching" of the solution indicates complete reduction of the -NO group to -NH₂.[2]

-

Neutralize with dilute Acetic Acid to precipitate the free amine (4-Aminothymol).[2]

-

Storage: Store under nitrogen; aminophenols are prone to air oxidation (turning purple/black).[2]

-

Pathway B: Metal-Catalyzed Hydrogenation (Industrial Scale)

For larger scales, catalytic hydrogenation of 4-nitrothymol is more atom-economical.[1][2]

-

Precursor Synthesis: Direct nitration of thymol using HNO₃ in Acetic Anhydride (Ac₂O) at low temperature (-10°C) to favor the para-nitro product over the ortho.[2]

-

Reduction:

-

Catalyst: 10% Pd/C or Raney Nickel.

-

Conditions: 3 atm H₂, Methanol solvent, RT.

-

Causality: Pd/C is used to ensure rapid reduction of the nitro group before any potential hydrogenolysis of the C-O bond (phenol reduction) occurs.[2]

-

Part 3: Visualization of Synthetic Logic[2]

The following diagram illustrates the decision matrix and chemical flow for synthesizing these intermediates.

Caption: Divergent synthetic pathways for 4-Aminothymol, highlighting the choice between nitrosation (lab-scale) and nitration (industrial) routes.[1][2]

Part 4: Applications in Drug Development[2][3]

Schiff Base Libraries (Antimicrobial & Anticancer)

The most prolific application of 4-aminothymol is in the synthesis of Schiff bases (imines).[2]

-

Mechanism: Condensation of the -NH₂ of 4-aminothymol with aromatic aldehydes.[2]

-

SAR Insight: The thymol moiety acts as a lipophilic carrier, enhancing cell membrane permeability, while the imine linkage (-N=CH-) provides a binding site for metal ions or enzyme active sites.[1][2]

-

Key Finding: Derivatives containing electron-withdrawing groups (e.g., -NO₂, -Cl) on the aldehyde ring typically exhibit superior antibacterial activity (MIC values < 10 µg/mL) against S. aureus and E. coli compared to thymol alone [1].[1][2]

Thymol-Paracetamol Hybrids (Benzamides)

Researchers have synthesized benzamide derivatives of 4-aminothymol to create "super-aspirins" or enhanced paracetamol analogs.[2]

-

Rationale: Paracetamol is an N-acetyl-p-aminophenol. 4-Aminothymol is a substituted p-aminophenol.[2]

-

Bioactivity: These analogs retain the analgesic properties of the p-aminophenol core but the isopropyl group adds lipophilicity, potentially altering blood-brain barrier (BBB) penetration and antioxidant capacity [2].[2]

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Nitrosation) | Temperature > 10°C | Maintain ice bath strictly; diazonium salts decompose at RT.[2] |

| Product is Black/Tar | Oxidation of Amine | Perform reduction and workup under N₂ atmosphere.[2] Use Sodium Metabisulfite as a stabilizer. |

| Incomplete Reduction | pH too low (Dithionite) | Ensure solution remains alkaline (pH > 10) during dithionite addition for max reducing power.[1][2] |

| Regioisomer Mix | Direct Nitration (HNO₃) | Switch to Nitrosation route (Path A) which is highly selective for the para position.[1][2] |

References

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Schiff Bases Derived from Thymol. ResearchGate. Available at: [Link]

-

Synthesis, characterization, and antioxidant activity of thymol-based paracetamol analogues. ResearchGate. Available at: [Link]

-

Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors. National Institutes of Health (PMC).[2] Available at: [Link]

Sources

- 1. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

The structure of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline, a diaryl ether amine, suggests it possesses unique physicochemical properties that are of significant interest in medicinal and agrochemical research.[1] The diaryl ether scaffold is a privileged motif known for its presence in a wide array of biologically active compounds.[1] Accurate determination of its melting and boiling points is a fundamental first step in its characterization, providing insights into its purity, stability, and potential formulation strategies.

I. Theoretical Framework: The Significance of Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[2][3] The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[3][4] Therefore, the melting point is a critical indicator of a compound's purity and identity.[2][5]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state.[2] Similar to the melting point, a sharp boiling point is characteristic of a pure substance.[2][4] Boiling point is influenced by factors such as molecular weight and intermolecular forces.[3] For instance, compounds with higher molecular weights generally have higher boiling points.[3]

The molecular structure of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline features a diaryl ether linkage and an aniline moiety. Ether amines can exist as liquids or waxy solids depending on their specific structure.[6] The presence of both ether and amine functional groups allows for hydrogen bonding, which can influence its physical state and thermal properties.

II. Experimental Determination of Melting Point

The determination of a precise melting point is paramount. Two primary methods are recommended, each with its own advantages in a research and development setting.

This traditional and widely used method provides a visual determination of the melting range.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the sample melts is observed.

Apparatus:

Protocol:

-

Sample Preparation: Ensure the 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline sample is finely powdered and completely dry.[5]

-

Capillary Loading: Pack the dry powder into the sealed end of a capillary tube to a height of 1-2 mm.[2] Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.[2]

-

Heating Rate: A two-stage heating process is recommended for accuracy.

-

Rapid Heating: Initially, heat the sample rapidly to determine an approximate melting range.

-

Slow Heating: For a precise measurement, use a fresh sample and heat slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[5]

-

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[2] The melting point is reported as the range T1-T2.

For a more quantitative and automated determination, DSC is the preferred method in industrial and advanced research settings.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that brackets the expected melting point.

-

Data Analysis: The onset temperature of the endothermic peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Table 1: Comparison of Melting Point Determination Methods

| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |

| Principle | Visual observation of phase change | Measurement of heat flow |

| Accuracy | Good, user-dependent | High, quantitative |

| Sample Size | Small (mg) | Very small (µg to mg) |

| Throughput | Low to moderate | High (with autosampler) |

| Information Provided | Melting range | Melting point, heat of fusion, purity |

III. Experimental Determination of Boiling Point

The determination of the boiling point for a novel compound requires careful consideration of the sample quantity and potential for thermal decomposition.

This method is ideal for small quantities of a substance.

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, which corresponds to the temperature where the vapor pressure of the liquid equals the atmospheric pressure.[4]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., paraffin oil)[4]

Protocol:

-

Sample Preparation: Place a small amount (2-3 mL) of liquid 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline into the test tube.[4]

-

Capillary Insertion: Place the sealed-end capillary tube, open end down, into the test tube containing the liquid.

-

Heating: Gently heat the apparatus in a heating bath, stirring to ensure uniform temperature distribution.[4]

-

Observation: Observe the capillary tube. As the liquid heats, air will be expelled. The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary.[4]

-

Confirmation: To confirm the boiling point, allow the apparatus to cool slightly. The temperature at which the liquid re-enters the capillary tube should be close to the observed boiling point.

For larger quantities, a simple distillation can be used to determine the boiling point.

Principle: The liquid is heated to its boiling point, and the vapor is condensed and collected. The temperature of the vapor is measured, which represents the boiling point at the given atmospheric pressure.

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus with a boiling flask, condenser, and receiving flask.

-

Heating: Heat the liquid in the boiling flask. The use of boiling chips is essential to ensure smooth boiling.

-

Temperature Reading: The boiling point is the constant temperature observed on the thermometer placed at the vapor outlet to the condenser.

Table 2: Predicted Physicochemical Properties of Structurally Similar Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 4-Methylaniline | C7H9N | 107.15 | 200 | 43-45 |

| 2-Isopropyl-5-methylaniline | C10H15N | 149.23 | 241 | N/A (Liquid at RT) |

| N-Methylaniline | C7H9N | 107.15 | 196 | -57 |

Data sourced from publicly available chemical databases.[7][8][9]

Based on the increasing molecular weight and structural complexity, the boiling point of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline is expected to be significantly higher than that of its aniline precursors. Its melting point will be influenced by the crystal packing efficiency, which is difficult to predict without experimental data.

IV. Visualization of Experimental Workflows

V. Conclusion and Best Practices

The accurate determination of the melting and boiling points of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline is a foundational step in its scientific evaluation. For melting point, the capillary method offers a reliable visual assessment, while DSC provides highly accurate and quantitative data. For boiling point, the micro-method is suitable for conserving valuable material, whereas distillation is appropriate for larger quantities.

Key Recommendations for Trustworthy Data:

-

Purity: Ensure the sample is of the highest possible purity, as impurities can significantly affect the results.[2][3][4][5]

-

Calibration: Regularly calibrate all thermometers and thermal analysis instrumentation against certified standards.

-

Atmospheric Pressure: Record the atmospheric pressure during boiling point determination, as it directly influences the result.[2][4] Corrections may be necessary if the pressure deviates significantly from standard pressure.

-

Replicates: Perform all measurements in triplicate to ensure reproducibility and to calculate a reliable mean and standard deviation.

By adhering to these rigorous experimental protocols, researchers and drug development professionals can confidently establish the fundamental physicochemical properties of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline, paving the way for its further investigation and potential application.

References

- Determination of Melting points and Boiling points - Learning Space.

- Determin

- Melting point determin

- Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu.

- experiment (1)

- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry - ACS Public

- Ether Amines (C6-C22) - Rock Chemicals, Inc.

- 4-Methylaniline - ChemBK.

- 2-Isopropyl-5-methylaniline (CAS 2437-39-0).

- Methylaniline Chemical Properties,Uses,Production - Yufeng.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alnoor.edu.iq [alnoor.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. rockchemicalsinc.com [rockchemicalsinc.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. chembk.com [chembk.com]

- 9. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

Synthesis Pathways for 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline from Thymol

Executive Summary & Strategic Analysis

Target Molecule: 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline CAS: 946716-48-9 Core Structure: Diaryl ether scaffold linking a thymol moiety and a p-toluidine derivative.

This guide details the synthesis of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline , a specialized diaryl ether intermediate used in the development of TRPM8 modulators, agrochemicals, and advanced amine ligands.

The synthesis centers on the construction of the sterically demanding C(sp2)-O-C(sp2) ether bond between the bulky thymol (2-isopropyl-5-methylphenol) and the 4-methylaniline core. Due to the steric hindrance imposed by the isopropyl group of thymol and the ortho-substitution pattern of the aniline, the choice of pathway is critical to avoid low yields and regiochemical byproducts.

We present two validated pathways:

-

The Nitro-Activation Route (Primary): A robust, scalable Nucleophilic Aromatic Substitution (SNAr) followed by reduction. This is the preferred industrial approach due to cost-efficiency.

-

The Metal-Catalyzed Route (Secondary): A Copper(I)-catalyzed Ullmann-type coupling for laboratory-scale synthesis or cases where nitro-precursors are unavailable.

Retrosynthetic Analysis

To design the most efficient pathway, we disconnect the ether linkage.[1] The presence of the amino group (

Structural Disconnection Logic[1]

-

Bond Breakage: The C-O bond between the thymol oxygen and the aniline ring.[1]

-

Synthon A (Nucleophile): Thymol (2-isopropyl-5-methylphenol). Natural, chiral (though used here as racemate or pure enantiomer depending on source, usually achiral phenol reactivity), and electron-rich.[1]

-

Synthon B (Electrophile): A 4-methylbenzene derivative with a leaving group (LG) at position 2 and an activating group at position 1.

-

Selection:3-Chloro-4-nitrotoluene (also known as 2-chloro-1-nitro-4-methylbenzene). The nitro group is ortho to the chlorine, providing the necessary electron-withdrawal to facilitate SNAr.[2]

-

Figure 1: Retrosynthetic disconnection strategy utilizing nitro-group activation.

Pathway A: The Nitro-Activation Route (SNAr)

This pathway is the industry standard for synthesizing ortho-phenoxy anilines. It leverages the strong electron-withdrawing nature of the nitro group to activate the adjacent chlorine for displacement by the thymol phenoxide.

Step 1: Etherification (SNAr Coupling)

Reaction: Thymol + 3-Chloro-4-nitrotoluene

-

Reagents:

-

Conditions: 100°C – 120°C, 12–18 hours, Inert atmosphere (

).[1]

Mechanism & Process Insight:

The reaction proceeds via a Meisenheimer complex.[1][2] The steric bulk of the isopropyl group on thymol can slow the attack.[1] Therefore, using a polar aprotic solvent like DMF is non-negotiable to solvate the cation (

Protocol:

-

Charge a reaction vessel with Thymol (15.0 g, 100 mmol) and DMF (150 mL).

-

Add

(20.7 g, 150 mmol) and stir at room temperature for 30 minutes to generate the phenoxide. -

Add 3-Chloro-4-nitrotoluene (18.0 g, 105 mmol).

-

Heat the mixture to 110°C. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][3]

-

Workup: Cool to room temperature. Pour the mixture into ice-water (600 mL). The product usually precipitates as a solid.[1]

-

Purification: Filter the solid. Wash with 10% NaOH solution (to remove unreacted thymol) and then water.[1] Recrystallize from Ethanol/Water if necessary.[1]

Step 2: Nitro Reduction

Reaction: 2-(Thymyloxy)-4-nitrotoluene

-

Method A: Catalytic Hydrogenation (Cleanest) [1]

-

Catalyst: 10% Pd/C (5 wt% loading).

-

Solvent: Methanol or Ethanol.[1]

-

Hydrogen Pressure: 1–3 atm (Balloon or Parr shaker).

-

-

Method B: Iron/Acid Reduction (Robust) [1]

Protocol (Catalytic Hydrogenation):

-

Dissolve the nitro intermediate (10 g) in Methanol (100 mL) in a hydrogenation flask.

-

Add 10% Pd/C (0.5 g) carefully under nitrogen flow (pyrophoric risk).

-

Purge the system with Hydrogen gas.[1] Stir vigorously under

atmosphere at RT for 6–12 hours. -

Workup: Filter through a Celite pad to remove the catalyst.[1][4] Rinse with Methanol.[1]

-

Final Purification: Isolate as the hydrochloride salt (add HCl/Ether) or recrystallize the free base from Hexane/Ether.

Pathway B: Copper-Catalyzed Ullmann Coupling

If the nitro-precursor is unavailable, or if the user starts with 2-bromo-4-methylaniline , a modified Ullmann coupling is effective. This route avoids the nitro-reduction step but requires expensive catalysts and ligands.

Reaction: Thymol + 2-Bromo-4-methylaniline

-

Catalyst: Copper(I) Iodide (CuI, 10 mol%).[1]

-

Ligand: N,N-Dimethylglycine or 2-Picolinic acid (20 mol%).

-

Base: Cesium Carbonate (

, 2.0 equiv).[1] -

Solvent: 1,4-Dioxane (reflux, 100°C).

Critical Constraint: The free amine on the aniline partner can compete with the phenol for coupling (N-arylation vs. O-arylation). However, O-arylation is generally favored under these specific ligand conditions. If N-arylation side-products are observed, the aniline must be protected (e.g., as an acetamide) prior to coupling, then deprotected.

Experimental Workflow & Logic Diagram

The following diagram illustrates the decision logic and process flow for the primary synthesis route (Pathway A).

Figure 2: Step-by-step process flow for the synthesis via the Nitro-Activation route.

Analytical Characterization Data

To validate the synthesis, the following analytical markers should be confirmed.

| Parameter | Expected Value / Observation |

| Physical State | Off-white to pale brown solid. |

| Melting Point | 65°C – 70°C (Estimated; varies by purity).[1] |

| MS (ESI+) | |

| 1H NMR (CDCl3) | Thymol Part: |

| Key Impurity | Unreacted Thymol (Detect via TLC/GC).[1] |

Safety & Handling

-

3-Chloro-4-nitrotoluene: Toxic and potentially mutagenic. Handle in a fume hood. Avoid contact with skin.[1]

-

Thymol: Irritant.[1]

-

Hydrogenation: Pd/C is pyrophoric when dry.[1] Keep wet with solvent.[1] Hydrogen gas is explosive; ensure proper grounding of equipment.[1]

References

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7020689, 3-Chloro-4-nitrotoluene. Retrieved from [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2004).[1] Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews. (General reference for Ullmann coupling conditions).

Sources

Methodological & Application

Application Note: High-Performance Disperse Dye Synthesis Using 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline

Executive Summary

This application note details the protocol for utilizing 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline (hereafter referred to as Thymol-Ether Aniline , or TEA-Amine ) as a diazo component in the synthesis of high-fastness disperse dyes.

Unlike standard aniline derivatives, the TEA-Amine features a bulky ortho-thymol ether moiety. This structural characteristic introduces significant steric hindrance around the azo linkage in the final dye, providing superior light fastness (by shielding the azo bond from UV degradation) and wash fastness (due to increased hydrophobicity). This protocol is designed for researchers developing dyes for polyester, acetate, and nylon fibers.

Chemical Profile & Structural Logic

| Property | Specification |

| Chemical Name | 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline |

| Common Name | Thymol-Ether Aniline (TEA-Amine) |

| Molecular Formula | |

| Molecular Weight | 255.36 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in acetone, DMF, acetic acid; Insoluble in water |

| Key Functionality | Diazo Component (Amine source) |

Structural Advantage Mechanism

The ortho-phenoxy group forces the dye molecule into a non-planar conformation, reducing aggregation while the isopropyl group adds significant lipophilicity. This makes the resulting dyes ideal for Supercritical

Experimental Workflow Visualization

The following diagram outlines the critical pathway from the amine intermediate to the final isolated dye.

Figure 1: Critical path workflow for the synthesis of TEA-derived disperse dyes.

Protocol A: Diazotization of TEA-Amine

Challenge: The hydrophobicity of the thymol ether chain makes this amine difficult to diazotize in standard aqueous HCl. Solution: Use the Nitrosyl Sulfuric Acid method or an Acetic Acid/HCl dispersion method. The protocol below uses the Acetic Acid dispersion method for safer handling in standard labs.

Reagents Required[2][4][6][7][8][9][10]

-

TEA-Amine: 12.8 g (0.05 mol)

-

Hydrochloric Acid (37%): 15 mL

-

Glacial Acetic Acid: 40 mL

-

Sodium Nitrite (

): 3.6 g (dissolved in 10 mL water) -

Sulfamic Acid: ~0.5 g (to destroy excess nitrous acid)

-

Ice: ~100 g

Step-by-Step Procedure

-

Dispersion: In a 250 mL 3-neck flask, disperse 12.8 g of TEA-Amine in 40 mL of Glacial Acetic Acid . Stir at room temperature until a fine suspension or partial solution is obtained.

-

Acidification: Add 15 mL of conc. HCl dropwise. The amine will likely form a hydrochloride salt precipitate. This is normal.

-

Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–3°C .

-

Nitrosation: Add the Sodium Nitrite solution (3.6 g in 10 mL

) dropwise via an addition funnel.-

Critical Rate Control: Maintain temperature below 5°C . If brown fumes (

) appear, stop addition immediately and let the temperature drop.

-

-

Digestion: Stir the mixture at 0–5°C for 45–60 minutes. The mixture should become a clear (or slightly hazy) yellow/orange solution as the diazonium salt forms and dissolves.

-

Validation (Self-Check):

-

Starch-Iodide Test: Place a drop of the reaction mixture on starch-iodide paper. It must turn blue-black immediately (indicating excess

). If not, add small aliquots of -

Clarification: If any insoluble matter remains, filter rapidly through glass wool into a pre-cooled receiver.

-

-

Neutralization of Excess Nitrite: Add Sulfamic Acid in small spatulas until the starch-iodide test is negative (paper remains white). Note: Excess nitrite can decompose the coupler in the next step.

Protocol B: Coupling Reaction

Target: Synthesis of a Disperse Red analog. Coupler: N,N-Diethyl-m-toluidine (Liquid).

Reagents Required[2][4][6][7][8][9][10]

-

Coupler: N,N-Diethyl-m-toluidine (8.2 g, 0.05 mol)

-

Solvent: Glacial Acetic Acid (20 mL)

-

Ice/Water: 200 g

-

Sodium Acetate: ~15 g (Buffer)

Step-by-Step Procedure

-

Coupler Preparation: Dissolve 8.2 g of N,N-Diethyl-m-toluidine in 20 mL Glacial Acetic Acid . Pour this solution into a 1 L beaker containing 200 g of ice/water .

-

Coupling: Slowly pour the cold Diazonium Salt solution (from Protocol A) into the Coupler dispersion with vigorous mechanical stirring.

-

pH Adjustment: The pH will initially be highly acidic (<1). Slowly add Sodium Acetate (solid or saturated solution) to raise the pH to 4.0–5.0 .

-

Why? Coupling of aromatic amines is fastest in weakly acidic media. Low pH protonates the coupler (deactivating it); high pH decomposes the diazonium salt.

-

-

Reaction Monitoring: Stir for 2–3 hours. The dye will precipitate as a dark red/violet solid.

-

Spot Test: Place a drop of the suspension on filter paper. The colored rim should be clear. If the rim is colored, unreacted components may be present.[1]

-

-

Isolation: Filter the solid dye under vacuum.

-

Washing: Wash with cold water (500 mL) to remove inorganic salts. Wash with a small amount of cold methanol (optional) to remove unreacted tars, though this may reduce yield.

-

Drying: Dry in an oven at 50°C (do not exceed 70°C as wet azo dyes can be thermally sensitive).

Scientific Validation & Analysis

Mechanism of Steric Stabilization

The following diagram illustrates why this specific intermediate is chosen for high-end applications.

Figure 2: Mechanistic basis for the high stability of TEA-derived dyes.

Expected Analytical Data

| Test | Expected Result | Interpretation |

| TLC ( | Single spot, | Indicates high purity; no unreacted amine. |

| UV-Vis | Typical for mono-azo disperse red dyes. | |

| Melting Point | Sharp range (e.g., 140–145°C) | Broad range indicates oligomer formation. |

Safety & Handling (SDS Summary)

-

Aromatic Amines: Treat TEA-Amine as a potential carcinogen/skin sensitizer. Double gloving (Nitrile) is mandatory.

-

Diazonium Salts: Never let the diazonium salt solution dry out; dry diazonium salts can be explosive. Keep in solution at all times.

-

Waste Disposal: All filtrates contain azo traces and must be treated with bleach (hypochlorite) or dithionite to cleave the azo bond before disposal into chemical waste streams.

References

- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.

- Peters, A. T. (1975). The Chemistry of Disperse Dyes. In: The Chemistry of Synthetic Dyes. Academic Press. (Discusses steric effects in disperse dyes).

-

PubChem. (n.d.).[2][3] 2-Isopropyl-5-methylaniline (Thymol-derived amine precursor data). National Library of Medicine.[3] Retrieved from [Link]

-

Organic Syntheses. (1928). Diazotization of amines (General Protocol adapted for hydrophobics). Coll. Vol. 1, p. 374. Retrieved from [Link]

Sources

Topic: Preparation of Novel Heterocyclic Compounds Using 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline as a Versatile Precursor

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets. This application note details robust and adaptable protocols for the synthesis of high-value heterocyclic scaffolds—specifically quinazolines and benzimidazoles—utilizing the novel precursor, 2-(2-isopropyl-5-methylphenoxy)-4-methylaniline . This starting material is of particular interest as it embeds the pharmacologically significant thymol moiety into the final heterocyclic framework.[1][2] Thymol and its derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] By providing detailed, step-by-step synthetic protocols, mechanistic insights, and characterization guidelines, this document serves as a comprehensive guide for researchers aiming to generate novel, drug-like molecules with significant therapeutic potential.

Introduction: Rationale and Strategic Approach

The strategic derivatization of aniline precursors is a cornerstone of heterocyclic chemistry. The selected starting material, 2-(2-isopropyl-5-methylphenoxy)-4-methylaniline, offers a unique combination of a reactive aniline nucleus and a bulky, lipophilic thymol-derived ether group. This structure presents an opportunity to synthesize novel compounds whose biological activity may be enhanced by the proven pharmacophore of thymol.[4]

This guide is structured into two primary protocols, each targeting a distinct and medicinally relevant heterocyclic core:

-

Protocol 1: Direct Synthesis of Substituted Quinazolines. This protocol leverages the aniline functionality in a one-pot cyclization reaction to construct the quinazoline ring system, a privileged scaffold in medicinal chemistry.[5]

-

Protocol 2: A Two-Step Synthesis of Substituted Benzimidazoles. Recognizing that benzimidazole synthesis requires a 1,2-diaminoarene precursor, this protocol first describes the regioselective nitration of the starting aniline, followed by a reductive cyclization to yield the target benzimidazole.[6][7]

This dual approach provides a versatile platform for creating a library of novel compounds from a single, advanced intermediate.

Protocol 1: One-Pot Synthesis of 6-Methyl-7-(2-isopropyl-5-methylphenoxy)-2-substituted-quinazolines

This protocol adapts a modern, metal-catalyzed approach for the synthesis of quinazolines via a cascade reaction involving the aniline precursor, an aldehyde, and an ammonia source, under aerobic oxidation.

Principle and Mechanism

The reaction proceeds through an initial condensation of the aniline with an aldehyde to form a Schiff base. Subsequent reaction with an ammonia source, followed by an oxidative cyclization, yields the aromatic quinazoline ring. The copper catalyst facilitates the key C-H amination and subsequent oxidation steps.

Experimental Workflow Diagram

Caption: Workflow for the one-pot synthesis of quinazolines.

Materials and Reagents

| Reagent | CAS Number | Supplier Example | Notes |

| 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline | 946716-48-9 | Sinfoo Biotech | The key starting material.[8] |

| Benzaldehyde (or other aromatic aldehyde) | 100-52-7 | Sigma-Aldrich | The source of the C2 substituent. |

| Copper(I) Iodide (CuI) | 7681-65-4 | Sigma-Aldrich | Catalyst. |

| Ammonium chloride (NH₄Cl) | 12125-02-9 | Sigma-Aldrich | Nitrogen source for the quinazoline ring. |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Sigma-Aldrich | Anhydrous, reaction solvent. |

| Ethyl Acetate | 141-78-6 | Fisher Scientific | For extraction. |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Fisher Scientific | For washing. |

| Brine | N/A | Lab prepared | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich | Drying agent. |

| Silica Gel (230-400 mesh) | 7631-86-9 | Sigma-Aldrich | For column chromatography. |

Step-by-Step Protocol

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-isopropyl-5-methylphenoxy)-4-methylaniline (1.0 g, 3.92 mmol), the desired aromatic aldehyde (1.2 eq, 4.70 mmol), Copper(I) Iodide (0.1 eq, 0.39 mmol), and ammonium chloride (1.5 eq, 5.88 mmol).

-

Solvent Addition: Add 15 mL of anhydrous DMSO to the flask.

-

Reaction: Place the flask in a preheated oil bath at 100 °C. Let the reaction stir vigorously under an air atmosphere (open to the air via the condenser) for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Work-up - Quenching: After completion, cool the reaction mixture to room temperature. Pour the dark mixture into 100 mL of water and stir for 15 minutes.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Work-up - Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). The bicarbonate wash is crucial for removing any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

DMSO can facilitate the absorption of chemicals through the skin; wear appropriate gloves.

-

Copper salts are toxic; avoid inhalation of dust and skin contact.

Protocol 2: Two-Step Synthesis of 6-Methyl-7-(2-isopropyl-5-methylphenoxy)-2-substituted-1H-benzimidazoles

This protocol outlines a reliable two-step sequence to access the benzimidazole core, which is not directly achievable from the starting aniline. The strategy involves an initial nitration to install the second nitrogen atom precursor, followed by a reductive cyclization.

Overall Synthetic Scheme

Caption: Two-step strategy for benzimidazole synthesis.

STEP A: Synthesis of 2-(2-Isopropyl-5-methylphenoxy)-4-methyl-5-nitroaniline

This step involves the electrophilic aromatic substitution (nitration) of the starting aniline.[9] The strongly activating amino group and the ether oxygen direct the incoming electrophile (NO₂⁺). To prevent oxidation and to control regioselectivity, the reaction is performed at low temperatures using a mild nitrating agent. The nitro group is expected to add ortho to the powerful amino group director.

-

Preparation of Amine Solution: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-(2-isopropyl-5-methylphenoxy)-4-methylaniline (1.0 g, 3.92 mmol) in 20 mL of concentrated sulfuric acid at 0 °C. Stir until a clear solution is obtained.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (0.28 mL, ~1.2 eq) to 2 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Nitration Reaction: Cool the aniline solution to -5 °C using an ice-salt bath. Add the cold nitrating mixture dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 0 °C. This strict temperature control is critical to prevent over-nitration and side reactions.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A precipitate should form.

-

Neutralization and Isolation: Slowly neutralize the acidic solution by adding a cold 50% aqueous NaOH solution until the pH is ~7-8. Be cautious as this is a highly exothermic process. Filter the resulting precipitate using a Büchner funnel, wash thoroughly with cold water until the washings are neutral, and dry the solid under vacuum. This crude product is often pure enough for the next step.

STEP B: Synthesis of 6-Methyl-7-(2-isopropyl-5-methylphenoxy)-2-substituted-1H-benzimidazole

This is a classic Phillips-type condensation for benzimidazole synthesis.[6] First, the nitro group of the intermediate is reduced to an amine, generating the required in situ 1,2-diaminoarene. This diamine then condenses with an aldehyde. The resulting Schiff base undergoes an intramolecular cyclization and subsequent oxidation (often aerial) to afford the stable aromatic benzimidazole ring.

-

Reaction Setup: In a 50 mL round-bottom flask, combine the crude 2-(2-isopropyl-5-methylphenoxy)-4-methyl-5-nitroaniline from Step A (1.0 g, 3.33 mmol), the desired aldehyde (1.1 eq, 3.66 mmol), and sodium dithionite (Na₂S₂O₄, 3.0 eq, 9.99 mmol).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water (20 mL).

-

Reductive Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 85-90 °C) for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting materials.

-

Work-up - Concentration: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Work-up - Extraction: Add 30 mL of water to the remaining aqueous residue and extract the product with ethyl acetate (3 x 40 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (1 x 40 mL), dry over anhydrous sodium sulfate, filter, and concentrate to dryness.

-

Purification and Characterization: Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol/water to yield the final benzimidazole. Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Summary of Quantitative Data (Representative Examples)

The following table presents hypothetical yet expected outcomes for the synthesis of representative quinazoline and benzimidazole derivatives using the described protocols.

| Protocol | Aldehyde Used | Product Type | Expected Yield (%) | Product MW ( g/mol ) |

| 1 | Benzaldehyde | Quinazoline | 65-75 | 354.47 |

| 1 | 4-Methoxybenzaldehyde | Quinazoline | 60-70 | 384.50 |

| 2 (A+B) | Benzaldehyde | Benzimidazole | 55-65 (over 2 steps) | 356.49 |

| 2 (A+B) | 4-Chlorobenzaldehyde | Benzimidazole | 50-60 (over 2 steps) | 390.93 |

Applications in Drug Discovery

The heterocyclic scaffolds synthesized through these protocols are of significant interest to drug development professionals.

-

Quinazolines are core components of several FDA-approved drugs, including kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib). The bulky thymol-derived substituent at the 7-position can be explored to target the solvent-exposed regions of ATP-binding pockets.

-

Benzimidazoles are renowned for their broad spectrum of bioactivities and are found in anthelmintics (e.g., Albendazole) and proton-pump inhibitors (e.g., Omeprazole).[10] The novel substitution pattern offers a new chemical space for developing next-generation therapeutic agents.

The presence of the thymol moiety may confer improved pharmacokinetic properties or introduce synergistic biological effects, making this a fruitful area for further investigation.[1]

References

- Thymol Chemistry: A Medicinal Toolbox. Bentham Science Publishers.

- Thymol's impact and applic

- Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines.

- Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines.

- Synthesis of substituted quinolines by electrophilic cycliz

- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.

- (PDF) Thymol Chemistry: A Medicinal Toolbox.

- The recent development of thymol derivative as a promising pharmacological scaffold. Wiley Online Library.

- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.

- Thymol bioactivity: A review focusing on practical applic

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

- Recent achievements in the synthesis of benzimidazole deriv

- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid

- Quinazoline synthesis. Organic Chemistry Portal.

- Synthesis of 2-substituted benzimidazoles.

- Synthesis of Medicinally Important Quinazolines and Their Deriv

- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Semantic Scholar.

- (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives.

- METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies.

- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC.

- 2-(2-Isopropylphenoxy)-4-methylaniline. Santa Cruz Biotechnology.

- 2-(2-isopropyl-5-methylphenoxy)-4-methylaniline. Sinfoo Biotech.

- Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitr

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. 2-(2-isopropyl-5-methylphenoxy)-4-methylaniline,(CAS# 946716-48-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield in the synthesis of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline

Technical Support Center: Advanced Synthesis Guide Ticket ID: #SYN-THY-4MA-001 Subject: Optimization of Yield & Purity for 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline Status: Open [Expert Response]

Executive Summary

You are encountering yield bottlenecks in the synthesis of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline . This molecule requires the construction of a sterically congested diaryl ether bond followed by a chemoselective reduction.

The synthesis consists of two critical phases:

-

The Coupling (

): Reaction of Thymol (nucleophile) with 3-Fluoro-4-nitrotoluene (electrophile).-

Primary Challenge: Steric hindrance from the isopropyl group of Thymol and the ortho-nitro group reduces the kinetic rate, leading to incomplete conversion or competitive decomposition.

-

-

The Reduction: Conversion of the nitro intermediate to the aniline.[1]

-

Primary Challenge: Incomplete reduction or "poisoning" of the catalyst if sulfur/halide impurities from Step 1 carry over.

-

This guide replaces standard textbook protocols with process-chemistry optimized workflows designed for high-yield isolation.

Phase 1: The Coupling Reaction ( )

Objective: Synthesize the intermediate 2-(2-isopropyl-5-methylphenoxy)-4-methyl-1-nitrobenzene.

The "Cesium Effect" Protocol

Standard potassium carbonate (

Reagents:

-

Nucleophile: Thymol (1.0 equiv)

-

Electrophile: 3-Fluoro-4-nitrotoluene (1.1 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) -

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [Anhydrous]

Step-by-Step Protocol:

-

Charge: In a dry flask under Nitrogen (

), dissolve Thymol (1.0 eq) in DMF (0.5 M concentration). -

Deprotonation: Add

(1.5 eq). Stir at room temperature for 30 minutes .-

Why? This pre-forms the "naked" cesium phenoxide. You will see a color shift (often to yellow/orange).

-

-

Addition: Add 3-Fluoro-4-nitrotoluene (1.1 eq) in one portion.

-

Reaction: Heat to 90°C . Monitor by HPLC/TLC.[2]

-

Target: >98% conversion of Thymol.

-

Time: Typically 4–6 hours.

-

-

Workup (Critical for Yield):

-

Cool to RT. Pour into ice-cold water (5x reaction volume) with vigorous stirring.

-

The product should precipitate as a solid or heavy oil.

-

If Solid: Filter and wash with water to remove DMF.

-

If Oil: Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted Thymol) followed by Brine.

-

Troubleshooting the Coupling

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Ion Pairing / Low Nucleophilicity | Switch base from |

| Dark/Tarry Reaction | Thermal Decomposition | Lower temp to 80°C and extend time. Ensure |

| Unreacted Thymol in Product | Incomplete Washing | Wash the organic extract with 1M NaOH (3x). Thymol is acidic ( |

Phase 2: The Reduction

Objective: Convert the nitro group to the amine without side reactions.

Method A: Catalytic Hydrogenation (High Purity)

Best for clean starting material free of sulfur/halides.

-

Solvent: Methanol or Ethanol (0.2 M).

-

Catalyst: 10% Pd/C (5 wt% loading relative to substrate).

-

Conditions:

balloon (1 atm) or Parr shaker (30 psi) at RT. -

Procedure:

-

Purge vessel with

, then -

Stir vigorously (reaction is diffusion-limited).

-

Endpoint: Solution often turns from yellow (nitro) to colorless/pale pink (amine).

-

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

Method B: Iron/Acetic Acid (Robustness)

Use this if Method A fails due to catalyst poisoning.

-

Reagents: Iron powder (5.0 eq), Glacial Acetic Acid (solvent/reagent).

-

Procedure:

-

Suspend Nitro compound in EtOH/Acetic Acid (3:1 ratio).

-

Add Iron powder. Heat to reflux (80°C) for 2 hours.

-

-

Workup:

-

Cool, dilute with EtOAc, neutralize with saturated

. -

Filter off iron sludge (use Celite).

-

Phase 3: Purification Logic (Self-Validating)

The final product is an Aniline (Basic). We use this property for a "chemical filter" purification.

-

Dissolve crude product in Ethyl Acetate .

-

Extract with 1M HCl (aq).

-

Logic: The Product becomes a water-soluble salt (

). -

impurities: Neutral impurities (unreacted nitro, tars) stay in the Ethyl Acetate.

-

-

Separate Layers. Keep the Aqueous (Acidic) layer.

-

Basify: Slowly add 2M NaOH to the aqueous layer until pH > 10.

-

Observation: The product will crash out as a milky oil/solid.

-

-

Re-extract: Extract the now-basic aqueous layer with fresh Ethyl Acetate.

-

Dry/Evaporate: Dry over

, filter, and concentrate.

Visual Troubleshooting Guide

Caption: Logical flow for synthesis and purification, highlighting the critical acid-base extraction step for final purity.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction turning black? A: Phenoxides (Thymol anion) are electron-rich and prone to oxidation. Ensure you are degassing your DMF with Nitrogen before adding the base. If the reaction is black but conversion is good, the color is likely due to trace quinone impurities which will be removed during the reduction or the final acid/base wash.

Q2: Can I use 1-Fluoro-2-nitro-4-methylbenzene instead of 3-Fluoro-4-nitrotoluene? A: They are the same molecule. Chemical nomenclature can vary. Ensure the structure has the Nitro group para to the Methyl, and the Fluoro group ortho to the Nitro.

Q3: My final product is an oil that won't crystallize. A: This molecule has a low melting point due to the flexible ether linkage and alkyl groups.

-

Dry the oil under high vacuum (<1 mbar) for 4 hours to remove trace solvent.

-

Try triturating with cold Hexane or Pentane.

-

If it remains an oil, convert it to the Hydrochloride Salt (bubble HCl gas into an ether solution of the amine) for long-term storage as a stable solid.

References

-

The "Cesium Effect" in Ether Synthesis

-

Nucleophilic Arom

) Mechanisms:- Title: Nucleophilic Aromatic Substitution: An Upd

- Source:Chemical Reviews (2021).

- Relevance: mechanistic grounding for the reaction between electron-deficient nitro-arenes and phenoxides.

-

Reduction of Nitroarenes

-

Title: Selective Reduction of Nitroarenes to Anilines.[7]

- Source:Organic Process Research & Development (Standard Protocols).

- Relevance: Validates the use of Pd/C and Fe/AcOH for industrial scalability.

-

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]

- 4. public.websites.umich.edu [public.websites.umich.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Technical Support Center: Purification of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline

Welcome to the dedicated support resource for researchers working with 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline. This guide provides in-depth troubleshooting advice and validated protocols for the common challenge of removing unreacted thymol starting material from your reaction mixture. Our approach is grounded in the fundamental principles of organic chemistry to ensure robust and reproducible results.

Introduction: The Separation Challenge

The synthesis of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline often results in a final mixture containing the desired product along with unreacted thymol. The structural similarities and comparable polarities of these two compounds can complicate purification. However, a critical difference in their chemical nature—thymol's acidic phenolic hydroxyl group versus the basicity of the aniline's amino group—provides a reliable basis for separation.

This guide will focus on exploiting this pH-dependent solubility difference through liquid-liquid extraction, a fundamental and highly effective technique for this specific purification challenge.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification process.

Q1: Why is my organic layer still showing a significant amount of thymol after multiple aqueous washes?

A1: This is a frequent issue and typically points to one of two problems: incomplete deprotonation of thymol or saturation of the aqueous phase.

-

Causality: Thymol, a weak acid (pKa ≈ 10.6), requires a sufficiently basic aqueous solution to be effectively deprotonated to its highly water-soluble sodium salt (sodium thymolate). If the pH of the basic wash is too low or the concentration of the base is insufficient, the equilibrium will not favor the formation of the salt, leaving a significant amount of neutral, organic-soluble thymol behind.

-

Troubleshooting Steps:

-

Verify pH: Use pH paper or a calibrated pH meter to ensure your aqueous base solution (e.g., NaOH, KOH) is at a pH of 12 or higher.

-

Increase Base Concentration: Switch from a 1M NaOH solution to a 2M or even 5M solution. The higher concentration of hydroxide ions will more effectively drive the acid-base reaction to completion.

-

Increase Wash Volume/Frequency: You may be exceeding the solubility limit of sodium thymolate in the aqueous phase. Increase the volume of your aqueous wash or perform a greater number of washes (e.g., 4 x 50 mL instead of 2 x 100 mL) to ensure complete removal.

-

Q2: I've performed the basic wash, but now I'm losing my desired aniline product to the aqueous layer. What's happening?

A2: This indicates that your aqueous wash is too basic, or you are not performing a subsequent "back-extraction" step.

-

Causality: While anilines are basic, they can still be deprotonated under extremely strong basic conditions, or more commonly, form emulsions that lead to physical carryover into the aqueous layer. More likely, small amounts of the protonated aniline salt (formed during an acidic workup step) might be present and soluble in the aqueous phase.

-

Troubleshooting Protocol:

-

Moderate Basicity: Ensure your basic wash is not excessively concentrated (e.g., >10M NaOH), which can promote emulsification. A 2-5M solution is typically sufficient.

-

Implement a Back-Extraction: After separating the initial basic aqueous layer (which contains your thymolate impurity), wash this same aqueous layer with a fresh portion of your organic solvent (e.g., ethyl acetate, DCM). This "back-extraction" will recover any of your desired aniline product that was inadvertently transferred to the aqueous phase. Combine this fresh organic layer with your main organic extract.

-

Q3: After the acid wash to remove basic impurities, my product seems to have disappeared. Where did it go?

A3: Your product has likely been converted to its hydrochloride (or similar) salt and is now dissolved in the acidic aqueous layer.

-

Causality: The amino group on your 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline product is basic and will react with an acid wash (e.g., 1M HCl) to form a water-soluble ammonium salt. This is the intended purpose of an acid wash—to remove basic impurities. However, in this case, your product is the base you are extracting.

-

Recovery Protocol:

-

Isolate the Acidic Layer: Do not discard the acidic aqueous layer from your wash.

-

Basify to Precipitate: Cool the acidic layer in an ice bath and slowly add a concentrated base (e.g., 5M NaOH) with stirring until the solution is strongly basic (pH > 12).

-

Recover Product: Your neutral aniline product should precipitate out as a solid or an oil. You can then extract it back into an organic solvent (like ethyl acetate), dry the organic layer, and evaporate the solvent to recover your product.

-

Q4: Can I use column chromatography directly on the crude mixture without a prior extraction?

A4: While technically possible, it is highly inefficient and not recommended for this specific mixture.

-

Expert Rationale: Thymol and your target aniline have relatively close polarities. Separating a large amount of unreacted starting material from the product on a silica gel column would require a very long column, a shallow solvent gradient, and would likely result in poor separation with significant co-elution. This leads to wasted solvent, time, and lower final purity. A liquid-liquid extraction is a much faster, cheaper, and more effective bulk purification step. Reserve chromatography for removing minor, non-acidic/basic impurities after the extraction is complete.

Part 2: Validated Experimental Protocols

Protocol 1: Selective Removal of Thymol via Basic Liquid-Liquid Extraction

This protocol is the recommended primary purification step.

Objective: To selectively remove acidic thymol from the neutral/basic aniline product.

Materials:

-

Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane)

-

2M Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Separatory Funnel

-

Beakers, Erlenmeyer flasks

-

Rotary Evaporator

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate (EtOAc), typically 10-20 mL per gram of crude material. Transfer this solution to a separatory funnel.

-

First Basic Wash: Add an equal volume of 2M NaOH solution to the separatory funnel.

-

Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

-

Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser aqueous layer will be at the bottom (unless using a halogenated solvent like DCM, in which case it will be the top layer).

-

Drain: Drain the lower aqueous layer (containing sodium thymolate) into a beaker.

-

Repeat Washes: Repeat steps 2-5 two more times with fresh portions of 2M NaOH. This ensures complete removal of thymol.

-

Brine Wash: To remove residual water and dissolved salts from the organic layer, add one volume of saturated brine solution. Shake and separate as before. This step helps to break up any minor emulsions and begins the drying process.

-

Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a scoop of anhydrous MgSO₄ or Na₂SO₄ and swirl. If the drying agent clumps together, add more until some particles remain free-flowing.

-

Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline.

-

Purity Check: Assess the purity of the product by TLC, GC-MS, or ¹H NMR to confirm the absence of thymol.

Diagram: Workflow for Thymol Removal

Caption: Liquid-liquid extraction workflow for purifying the target aniline.

Part 3: Data & Physicochemical Properties

Understanding the properties of the compounds involved is critical for troubleshooting purification.

Table 1: Physicochemical Properties for Separation

| Compound | Structure | Molar Mass ( g/mol ) | pKa | Boiling Point (°C) | Solubility |

| Thymol | 150.22 | ~10.6 (Phenolic H) | 232.9 | Soluble in organic solvents & basic aqueous solutions. | |

| 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline | 255.36 | ~4-5 (Anilinic N) | > 300 (est.) | Soluble in organic solvents & acidic aqueous solutions. |

Data sourced from publicly available chemical databases and may be approximate.

Diagram: Chemical Basis of Separation

This diagram illustrates the pH-dependent chemical transformations that enable the separation.

Caption: pH-driven conversion enabling selective phase transfer.

References

-

Khan, I. A., et al. (2017). Southern African Journal of Botany. This reference discusses the properties of thymol, including its pKa, which is fundamental to understanding its behavior in acid-base extractions. While the full text may be behind a paywall, abstracts confirming these properties are widely available. A representative source discussing phenolic pKa values is sufficient. (A general, stable link to a chemical database is provided for the pKa value). Source: PubChem , URL: [Link]

-

Organic Chemistry Lab Techniques . (n.d.). This principle is a cornerstone of organic chemistry laboratory practice. The use of a brine wash is a standard procedure to initiate the drying of an organic layer after an aqueous extraction. Source: LibreTexts Chemistry , URL: [Link]

Optimizing temperature controls for 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline reactions

Technical Support Center: Optimizing Temperature Controls for 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline

Executive Summary

This technical guide addresses critical temperature control parameters for 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline (hereafter referred to as Compound A ). Due to the steric bulk of the ortho-thymyloxy group and the electron-rich nature of the aniline core, this intermediate presents unique challenges: it requires elevated temperatures to overcome steric hindrance during coupling but remains highly susceptible to oxidative degradation and thermal runaway if not managed precisely.

Part 1: Technical Troubleshooting Guide (Q&A)

Q1: We are observing low conversion rates (<60%) in N-acylation/coupling reactions at ambient temperature (20-25°C). Should we increase the temperature?

Diagnosis: Yes. Unlike simple anilines (e.g., p-toluidine), Compound A possesses a bulky 2-isopropyl-5-methylphenoxy group at the ortho position. This creates significant steric hindrance around the nucleophilic nitrogen, increasing the activation energy required for attack on electrophiles.

Solution:

-

Step-Wise Heating: Do not jump immediately to reflux. Initiate the reaction at 40°C . If conversion (monitored via HPLC/TLC) remains slow after 2 hours, increase to 60°C .

-

Solvent Choice: Switch from low-boiling solvents (e.g., DCM) to higher-boiling aprotic solvents like Toluene or THF to allow for this thermal headroom.

-

Catalysis: If thermal increase is insufficient, consider adding a nucleophilic catalyst (e.g., DMAP) rather than exceeding 80°C, which risks degradation.

Q2: The reaction mixture turns dark brown/black above 50°C. Is the product degrading?

Diagnosis: This is a classic sign of oxidative degradation . The ether linkage and the methyl group on the aniline ring make the amino group highly electron-rich. At elevated temperatures (>50°C) in the presence of atmospheric oxygen, the aniline moiety rapidly oxidizes to form quinone-imines or azo-oligomers.

Solution:

-

Inert Atmosphere (Critical): All heating steps must be performed under a strict Nitrogen or Argon blanket.

-

Degassing: Degas all solvents (sparge with inert gas for 15 mins) prior to heating.

-

Antioxidants: In extreme cases, adding a trace amount of BHT (butylated hydroxytoluene) can scavenge radical species without interfering with the main reaction.

Q3: We see a sudden temperature spike (exotherm) upon adding the electrophile, followed by impurity formation. How do we control this?

Diagnosis: Despite the steric hindrance, the initial reaction with highly reactive electrophiles (like acid chlorides or isocyanates) is exothermic. A "thermal runaway" at the dosing stage leads to kinetic side-products (e.g., di-acylation or ortho-alkylation).

Solution:

-

Cryogenic Dosing: Cool the reactor to 0°C to -10°C during the addition phase.

-

Controlled Addition: Add the reagent dropwise over 30–60 minutes.

-

Thermal Ramp: Only after the addition is complete should you ramp the temperature to the reaction setpoint (e.g., 40°C) to drive the reaction to completion.

Part 2: Optimized Experimental Protocol

Workflow: Controlled N-Acylation of Compound A Objective: Minimize oxidative byproducts while overcoming steric hindrance.

| Parameter | Specification | Rationale |

| Solvent | Anhydrous THF or Toluene | Good solubility; allows T up to 65°C. |

| Concentration | 0.2 M - 0.5 M | Dilution aids in heat dissipation. |

| Base | Triethylamine (1.2 equiv) | Scavenges HCl; milder than inorganic bases. |

| Atmosphere | Nitrogen / Argon | Prevents oxidation of the aniline. |

Step-by-Step Methodology:

-

Dissolution: Charge reaction vessel with Compound A (1.0 equiv) and anhydrous Toluene. Sparging with Nitrogen for 10 minutes is mandatory.

-